Duloxetine hydrochloride was discovered by Eli Lilly and Company in 1993 and received approval from the U.S. Food and Drug Administration in August 2004. It is classified as a small molecule drug due to its relatively low molecular weight and simple structure compared to biologics. The chemical formula for duloxetine hydrochloride is , with a molecular weight of approximately 333.87 g/mol .
The synthesis of duloxetine hydrochloride involves several steps, typically starting from commercially available precursors. One common synthetic route includes:
Key parameters during synthesis include temperature control, reaction time, and purification methods such as recrystallization or chromatography to obtain high-purity duloxetine hydrochloride .
Duloxetine hydrochloride has a complex molecular structure characterized by:
Duloxetine hydrochloride participates in various chemical reactions, primarily focusing on its interactions within biological systems:
The mechanism of action of duloxetine hydrochloride involves:
Duloxetine hydrochloride exhibits several notable physical and chemical properties:
Duloxetine hydrochloride has diverse applications in clinical settings:
(RS)-Duloxetine hydrochloride (CAS 116817-11-9; 136434-34-9 for the S-enantiomer salt) is a racemic mixture with the chemical formula C₁₈H₂₀ClNOS and a molecular weight of 333.88 g/mol [1] [5] [10]. The molecule comprises a naphthalene ring linked via an ether bond to a propanamine side chain terminated by a thiophene ring and a methylammonium group. The chiral center at the C3 position of the propanamine bridge generates (R)- and (S)-enantiomers, with the racemate exhibiting a 1:1 ratio [10].
X-ray crystallography reveals that the racemate crystallizes in the orthorhombic space group Pna2₁, distinct from the chiral (S)-enantiomer (marketed as Cymbalta®). The side-chain conformation differs significantly: the racemate adopts a gauche torsion (64.5°) at the C11-C12 bond, while the (S)-enantiomer displays an anti conformation (168.0°) [6]. This folding alters intermolecular interactions, with the racemate forming a hydrophobic shell encapsulating ionic domains (N⁺-H⋯Cl⁻), unlike the layered hydrophobic/hydrophilic packing in the enantiopure form [6].
The hydrochloride salt manifests as a white-to-beige powder with a melting point of 118–122°C [5] [10]. It exhibits pH-dependent solubility: freely soluble in methanol (>30 mg/mL), sparingly soluble in water (3–5 mg/mL), and insoluble in n-hexane or diethyl ether [5] [8]. The pKa of the ammonium group (N⁺-H) is 9.6 in dimethylformamide-water (66:34), consistent with its weak base character [5].
Table 1: Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Molecular weight | 333.88 g/mol | - |
Melting point | 118–122°C | - |
Water solubility | 3 mg/mL | 25°C (clear solution upon warming) |
Methanol solubility | 30 mg/mL | 25°C |
pKa | 9.6 | DMF-water (66:34), 25°C |
LogP (predicted) | 4.72 | - |
Polymorphism is documented, with Form I (patented) being the most stable. This form crystallizes from dioxane and exhibits distinct thermal and spectroscopic properties [2].
X-ray Diffraction (XRD): Form I displays characteristic peaks at 2θ = 6.2°, 12.5°, 18.8°, 21.6°, and 24.3° [2]. The racemate’s XRD pattern differs from the (S)-enantiomer due to divergent molecular packing—helical chains of homochiral molecules in the enantiomer vs. heterochiral dimers in the racemate [6].
Thermal Analysis:
Table 2: Thermal and Diffraction Signatures
Technique | Form I Characteristics | Racemate vs. Enantiopure Difference |
---|---|---|
XRD | Peaks at 6.2°, 12.5°, 18.8°, 21.6°, 24.3° | Altered peak intensities due to packing |
DSC | Endotherm at 121°C (ΔH = 120 J/g) | Identical melting point, different pre-melt events |
TGA | 0.5% mass loss (RT–150°C) | Similar decomposition onset (>200°C) |
(RS)-Duloxetine hydrochloride is highly labile under hydrolytic and photolytic conditions but stable to heat and oxidation [3] [7].
Neutral (aqueous): Ester hydrolysis generates duloxetine succinamide (Product IV) [7].
Photolytic Degradation:UV/visible light exposure oxidizes the naphthalene ring to quinones (Products XII–XIII) and cleaves the thiophene ring [3] [7].
Table 3: Major Degradation Products and Conditions
Stress Condition | Key Degradants | Proposed Structure |
---|---|---|
0.1N HCl (reflux) | 1-Naphthol (I), Thiophene amine (II) | Ether cleavage products |
0.1N NaOH (reflux) | 3-Hydroxy-1-thiophene propanamine (III) | De-etherified side chain |
Water (reflux) | Duloxetine succinamide (IV) | Cyclic amide |
UV light (254 nm) | Naphthoquinone (XII), Sulfoxide (XIII) | Oxidized naphthalene/thiophene rings |
Seventeen degradants were characterized via LC–UV/PDA and LC–MS/TOF, with mechanisms confirmed by MS fragmentation patterns [3] [7]. Stability is compromised in solution; thus, storage in anhydrous, light-protected containers below 25°C is essential.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7